molecular formula C23H24ClN3O4S B6520194 N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894017-24-4

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6520194
CAS No.: 894017-24-4
M. Wt: 474.0 g/mol
InChI Key: OAZUUNPLPOWGDZ-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a bis-amide backbone linked to a substituted thiazole ring and aromatic moieties. Its structure integrates a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenyl-substituted thiazole, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-13-5-7-16(12-17(13)24)27-22(29)21(28)25-10-9-20-14(2)26-23(32-20)15-6-8-18(30-3)19(11-15)31-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZUUNPLPOWGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 641604-62-8

The thiazole moiety, along with the chlorinated phenyl groups, contributes to its biological activity. The presence of methoxy groups further enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The thiazole ring is known for its anticancer properties. Studies have shown that compounds containing thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Thiazole derivatives have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have indicated that related compounds may inhibit inflammatory pathways, suggesting a potential for therapeutic applications in inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in tumor progression or bacterial growth.
  • Modulation of Signaling Pathways : The compound could interfere with key signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thiazole derivatives found that compounds with similar structural motifs exhibited potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells .
  • Antibacterial Activity : In vitro tests revealed that thiazole-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Tables

Activity TypeTest Organism/Cell LineIC50 (µg/mL)References
AntitumorA-4311.61
AntitumorMCF71.98
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli15

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / Identifier Key Structural Features Molecular Weight (g/mol) Key Differences
Target Compound Ethanediamide linker; 3-chloro-4-methylphenyl; 3,4-dimethoxyphenyl-thiazole ~497.97 (estimated) Unique combination of chloro, methyl, and dimethoxy substituents.
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Benzamide; isoxazole-thiadiazole hybrid 348.39 Replaces thiazole with thiadiazole; lacks ethanediamide linker.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide Ethanediamide linker; 4-methoxyphenyl-thiazolo-triazole ~499.98 (estimated) Substitutes 3,4-dimethoxyphenyl with 4-methoxyphenyl; adds triazole ring.
3-Chloro-N-phenyl-phthalimide Phthalimide core; chloro and phenyl substituents 245.66 Phthalimide ring instead of thiazole; no amide linker.

Functional Group Impact on Properties

  • Thiazole vs. Thiadiazole/Triazole : The thiazole ring in the target compound may enhance π-π stacking interactions compared to thiadiazole or triazole systems, which are more electron-deficient .
  • Substituent Effects: The 3,4-dimethoxyphenyl group likely increases hydrophilicity and hydrogen-bonding capacity relative to 4-methoxyphenyl (as in ) or non-methoxy analogs (e.g., ).
  • Ethanediamide Linker : This rigid linker may improve metabolic stability compared to single-amide or ester-based linkers in analogs like those in .

Research Findings and Data

Hypothesized Pharmacological Advantages

  • Selectivity : The 3-chloro-4-methylphenyl group may confer selectivity toward cytochrome P450 enzymes or kinase targets, as seen in chloroaryl-containing inhibitors .
  • Solubility: The dimethoxy groups could improve aqueous solubility compared to non-polar analogs, enhancing bioavailability .

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